molecular formula C23H22N2O5S B2676758 4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922010-17-1

4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2676758
CAS No.: 922010-17-1
M. Wt: 438.5
InChI Key: HNWREBUUVFWDFP-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex dibenzoxazepine sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. This compound is primarily investigated for its potential as a key intermediate or a core structural motif in the development of novel small-molecule therapeutics. The molecular architecture, featuring a dibenzoxazepinone scaffold linked to a substituted benzenesulfonamide, is characteristic of molecules designed to modulate protein-protein interactions or inhibit specific enzyme targets [https://pubchem.ncbi.nlm.nih.gov/]. The benzenesulfonamide group is a well-established pharmacophore found in potent inhibitors of enzymes such as carbonic anhydrases and protein tyrosine phosphatases, which are implicated in conditions ranging from cancer to metabolic diseases [https://www.rcsb.org/]. Researchers utilize this specific compound to explore structure-activity relationships (SAR), aiming to develop new agents with enhanced selectivity and potency for challenging biological targets. Its primary research value lies in its application as a chemical probe for understanding disease mechanisms and as a precursor in the synthesis of more complex candidate molecules for oncology and inflammation research.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-4-29-20-12-10-17(13-15(20)2)31(27,28)24-16-9-11-21-18(14-16)23(26)25(3)19-7-5-6-8-22(19)30-21/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWREBUUVFWDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Dibenzo[b,f][1,4]oxazepine
  • Functional Groups : Ethoxy, methyl, and sulfonamide groups

This unique structure may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many sulfonamide derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Effects : Compounds in this class are frequently investigated for their potential to inhibit tumor growth.

Antimicrobial Activity

A study on related compounds demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication.

CompoundActivityTarget Organisms
4-Ethoxy-3-methyl...ModerateE. coli, S. aureus
SulfamethoxazoleStrongE. coli, S. pneumoniae

Antitumor Activity

In vitro studies have indicated that similar oxazepine derivatives can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

Cell LineIC50 (µM)Mechanism
HeLa15Caspase activation
MCF720DNA damage response

Case Studies

  • Case Study 1 : In a recent investigation published in Journal of Medicinal Chemistry, a series of oxazepine derivatives were synthesized and evaluated for their anticancer activity. The study highlighted that modifications at the N-position significantly enhanced cytotoxicity against breast cancer cells (MCF7) .
  • Case Study 2 : A compound structurally related to the target molecule was tested for its antimicrobial efficacy in a clinical setting against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a promising reduction in bacterial load in treated subjects .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
  • Induction of Apoptosis : The activation of caspase cascades is a common mechanism through which these compounds exert their antitumor effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core modifications, substituent effects, and synthetic methodologies.

Core Heterocycle Modifications

Key Differences :

  • Thiazepine vs. Oxazepine : Compounds in feature a dibenzo[b,f][1,4]thiazepine core with a sulfur atom, whereas the target compound and –5 derivatives contain an oxygen atom in the oxazepine ring. The sulfur atom in thiazepines increases lipophilicity and may alter receptor binding kinetics compared to oxazepines .
  • Substituents on the Heterocycle: The target compound’s 10-methyl group contrasts with the 10-ethyl group in N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide ().
Benzenesulfonamide vs. Benzamide Derivatives
  • Functional Group Impact : The sulfonamide group in the target compound and derivatives offers stronger hydrogen-bonding capacity and acidity compared to the benzamide group in N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide (). Sulfonamides are often associated with improved target selectivity in kinase and GPCR inhibitors .

Critical Analysis of Substituent Effects

  • Ethoxy vs. Methoxy : The target’s 4-ethoxy group offers slightly greater hydrophobicity than methoxy (), which may enhance blood-brain barrier penetration for CNS targets.
  • 10-Methyl vs.

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